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Abstract
This technical guide provides a comprehensive overview of C17:1 Anandamide (N-

heptadecenoyl-ethanolamine), a novel and increasingly significant bioactive lipid. While

structurally similar to the well-studied endocannabinoid Anandamide (AEA), C17:1
Anandamide possesses a unique seventeen-carbon, monounsaturated acyl chain that may

confer distinct biochemical and pharmacological properties. This document details its known

biological roles, summarizes key quantitative data, provides established experimental protocols

for its study, and visualizes its putative signaling pathways. This guide is intended to serve as a

foundational resource for researchers investigating the therapeutic potential and physiological

significance of this emerging N-acylethanolamine.

Introduction
N-acylethanolamines (NAEs) are a class of lipid mediators that play crucial roles in a variety of

physiological processes, including neurotransmission, inflammation, and energy metabolism.

The most extensively studied NAE is N-arachidonoylethanolamine (Anandamide, AEA), an

endogenous ligand for the cannabinoid receptors CB1 and CB2. C17:1 Anandamide, or 10Z-

heptadecenoylethanolamide, is a less common NAE distinguished by its odd-chain

monounsaturated fatty acid structure. Initially utilized as an internal standard in mass

spectrometry due to its structural similarity to other endocannabinoids, recent research has

highlighted its potential as a bioactive molecule in its own right, particularly in the context of
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cocaine-induced endocannabinoid signaling.[1] This guide aims to consolidate the current

knowledge on C17:1 Anandamide to facilitate further investigation into its unique biological

functions.

Biochemical Properties and Quantitative Data
Understanding the specific biochemical interactions of C17:1 Anandamide is crucial for

elucidating its physiological role. While comprehensive quantitative data remains an active area

of research, this section summarizes the available information.

Table 1: Physicochemical Properties of C17:1 Anandamide

Property Value Source

Molecular Formula C₁₉H₃₇NO₂ [2]

Molecular Weight 311.50 g/mol [2]

Exact Mass 311.2824 [2]

Synonyms

10Z-

heptadecenoylethanolamide,

N-heptadecenoyl-

ethanolamine

[1][2]

Purity >99% (commercially available) [2]

Storage Temperature -20°C [2]

Table 2: Receptor Binding and Enzyme Interaction Data (Comparative)

Compound
CB1 Receptor
Binding
Affinity (Ki)

CB2 Receptor
Binding
Affinity (Ki)

FAAH Kinetics
NAAA
Substrate

Anandamide

(AEA)
61 - 543 nM 279 - 1940 nM Yes (Hydrolyzed) No

C17:1

Anandamide

Data not

available

Data not

available

Putative

Substrate
Yes[1]
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Note: Specific quantitative data for C17:1 Anandamide's binding affinity to cannabinoid

receptors and its kinetics with FAAH are not yet available in the public domain. The information

provided for AEA is for comparative purposes. The use of C17:1 Anandamide as a substrate

for N-acylethanolamine acid amidase (NAAA) has been noted.[1]

Signaling Pathways
The signaling pathways of C17:1 Anandamide are presumed to be similar to those of other N-

acylethanolamines, primarily involving interaction with cannabinoid receptors and subsequent

downstream signaling cascades. However, its specific receptor affinities and potential for

biased agonism are yet to be determined.

Putative Biosynthesis Pathway
The biosynthesis of N-acylethanolamines, including likely C17:1 Anandamide, occurs on-

demand from membrane phospholipids. The canonical pathway involves a two-step enzymatic

process.

Biosynthesis

Phosphatidylethanolamine (PE)

N-heptadecenoyl-
phosphatidylethanolamine (NAPE C17:1)

Phosphatidylcholine (PC)
(with C17:1 acyl chain)

 N-Acyltransferase (NAT)

C17:1 Anandamide

 NAPE-PLD

Phosphatidic Acid

Click to download full resolution via product page

Caption: Putative biosynthesis pathway of C17:1 Anandamide.
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Putative Signaling and Degradation Pathway
Once synthesized, C17:1 Anandamide is likely released into the extracellular space to interact

with target receptors. Its signaling is terminated by cellular uptake and subsequent enzymatic

degradation.

Receptor Binding & Signaling

Cellular Uptake & Degradation

C17:1 Anandamide
(Extracellular)

CB1 Receptor CB2 Receptor C17:1 Anandamide
(Intracellular)

Putative
Transporter

G-Protein Signaling
(e.g., ↓cAMP, ↑MAPK) FAAH NAAA

Heptadecenoic Acid +
Ethanolamine

Click to download full resolution via product page

Caption: Putative signaling and degradation pathway of C17:1 Anandamide.

Experimental Protocols
The following protocols are based on established methods for the analysis of anandamide and

other N-acylethanolamines and can be adapted for the study of C17:1 Anandamide.

Quantification by LC-MS/MS
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This protocol outlines a general procedure for the extraction and quantification of C17:1
Anandamide from biological matrices.

Workflow Diagram:

Biological Sample
(e.g., Plasma, Tissue Homogenate)

Add Internal Standard
(e.g., C17:1 Anandamide-d4)

Liquid-Liquid Extraction
(e.g., with Ethyl Acetate/Hexane)

Evaporate & Reconstitute
in Mobile Phase

LC-MS/MS Analysis
(C18 column, ESI+)

Quantification

Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification of C17:1 Anandamide.

Materials:

Biological matrix (e.g., plasma, brain tissue)

C17:1 Anandamide analytical standard
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Deuterated C17:1 Anandamide internal standard (if available)

Acetonitrile, Methanol, Ethyl Acetate, Hexane (LC-MS grade)

Formic acid

Centrifuge, Nitrogen evaporator

Procedure:

Sample Preparation: To 100 µL of plasma or tissue homogenate, add 10 µL of the internal

standard solution.

Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at

10,000 x g for 10 minutes at 4°C.

Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of ethyl

acetate/hexane (9:1, v/v). Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

Evaporation and Reconstitution: Transfer the upper organic layer to a new tube and

evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL

of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient

elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile

with 0.1% formic acid). Detection is achieved by tandem mass spectrometry in positive

electrospray ionization (ESI+) mode, monitoring for the specific precursor-to-product ion

transition for C17:1 Anandamide.

Table 3: Exemplary LC-MS/MS Parameters
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Parameter Setting

Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.3 mL/min

Ionization Mode ESI+

Precursor Ion (m/z) 312.3 [M+H]⁺

Product Ion (m/z) 62.1 (ethanolamine fragment)

Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

C17:1 Anandamide for CB1 and CB2 receptors.

Workflow Diagram:
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Prepare Receptor Membranes
(CB1 or CB2 expressing cells)

Incubate Membranes with:
- Radioligand (e.g., [³H]CP55,940)

- C17:1 Anandamide (varying conc.)

Rapid Filtration
(to separate bound from free radioligand)

Scintillation Counting
(to measure bound radioactivity)

Data Analysis
(IC₅₀ and Ki determination)

 

Prepare FAAH Source
(e.g., rat liver microsomes)

Incubate FAAH with
C17:1 Anandamide

(varying concentrations)

Stop Reaction
(e.g., add cold acetonitrile)

Quantify Product Formation
(e.g., Heptadecenoic Acid by LC-MS/MS)

Data Analysis
(Km and Vmax determination)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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